1-(4-Bromophenyl)-3-hexadecylurea
Description
1-(4-Bromophenyl)-3-hexadecylurea is a synthetic urea derivative characterized by a brominated aromatic ring and a long alkyl chain. Its molecular formula is C₂₃H₃₈BrN₂O, with a molecular weight of 462.47 g/mol.
Properties
CAS No. |
6936-83-0 |
|---|---|
Molecular Formula |
C23H39BrN2O |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-hexadecylurea |
InChI |
InChI=1S/C23H39BrN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-23(27)26-22-18-16-21(24)17-19-22/h16-19H,2-15,20H2,1H3,(H2,25,26,27) |
InChI Key |
ADPVZPFBFNBZSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-hexadecylurea typically involves the reaction of 4-bromoaniline with hexadecyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The process can be summarized as follows:
- Dissolve 4-bromoaniline in anhydrous dichloromethane.
- Add hexadecyl isocyanate dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-hexadecylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromophenyl group can lead to the formation of phenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substitution reactions yield various substituted urea derivatives.
- Oxidation reactions produce oxidized urea compounds.
- Reduction reactions result in reduced phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-3-hexadecylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of novel materials with specific properties, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-hexadecylurea involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The long hexadecyl chain enhances the compound’s lipophilicity, allowing it to integrate into cell membranes and affect membrane-associated processes.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The hexadecyl chain in this compound results in significantly higher LogP (8.2) compared to shorter-chain analogs like the hypothetical C8-alkyl urea (LogP 5.6). This enhances its membrane permeability but reduces aqueous solubility.
- Reactivity : The bromophenyl group in the target compound may undergo nucleophilic substitution reactions, similar to 4-(Bromomethyl)benzaldehyde . In contrast, the carboxylic acid group in 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid enables hydrogen bonding and salt formation, improving solubility .
Key Observations:
- Toxicological Gaps : Both this compound and 4-(Bromomethyl)benzaldehyde lack comprehensive toxicity profiles, underscoring the need for precautionary handling .
- First Aid : Brominated aldehydes like 4-(Bromomethyl)benzaldehyde require immediate decontamination due to irritancy risks, whereas urea derivatives may demand less urgent measures (e.g., standard solvent exposure protocols).
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